2,4,6-Trihydroxybenzoic acid 2,4,6-Trihydroxybenzoic acid 2,4,6-Trihydroxybenzoic acid is a hydroxybenzoic acid.
Brand Name: Vulcanchem
CAS No.: 83-30-7
VCID: VC20818924
InChI: InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
SMILES: C1=C(C=C(C(=C1O)C(=O)O)O)O
Molecular Formula: C7H6O5
Molecular Weight: 170.12 g/mol

2,4,6-Trihydroxybenzoic acid

CAS No.: 83-30-7

Cat. No.: VC20818924

Molecular Formula: C7H6O5

Molecular Weight: 170.12 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trihydroxybenzoic acid - 83-30-7

Specification

CAS No. 83-30-7
Molecular Formula C7H6O5
Molecular Weight 170.12 g/mol
IUPAC Name 2,4,6-trihydroxybenzoic acid
Standard InChI InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
Standard InChI Key IBHWREHFNDMRPR-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1O)C(=O)O)O)O
Canonical SMILES C1=C(C=C(C(=C1O)C(=O)O)O)O
Melting Point 207 - 210 °C

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

2,4,6-Trihydroxybenzoic acid has the molecular formula C7H6O5 with a molecular weight of 170.1195 g/mol . The structure consists of a benzene ring with hydroxyl groups (-OH) at positions 2, 4, and 6, and a carboxylic acid group (-COOH). The compound is also available as a monohydrate (C7H6O5·H2O) with a molecular weight of 188.14 g/mol . The IUPAC Standard InChIKey for this compound is IBHWREHFNDMRPR-UHFFFAOYSA-N .

Biological Activities and Mechanisms

CDK Inhibitory Activity

One of the most significant biological activities of 2,4,6-trihydroxybenzoic acid is its ability to inhibit Cyclin Dependent Kinases (CDKs). In vitro kinase assays have demonstrated that 2,4,6-THBA dose-dependently inhibits CDKs 1, 2, and 4, with particularly strong effects on CDK2 . The inhibitory concentrations (IC50) for these CDKs are summarized in Table 2.

Table 2: CDK Inhibitory Activity of 2,4,6-Trihydroxybenzoic Acid

Cyclin Dependent KinaseIC50 Value
CDK1580 ± 57 μM
CDK2262 ± 29 μM
CDK4403 ± 63 μM

This inhibitory activity appears to be specific to the structure of 2,4,6-THBA, as structurally related compounds such as 3,4,5-trihydroxybenzoic acid (3,4,5-THBA) and phloroglucinol (which lacks a carboxylic acid group) showed minimal or no inhibition of these CDKs . This suggests that both the presence of a carboxylic acid group and the specific positions of the hydroxyl groups on the benzene ring are crucial for effective CDK inhibition .

Effects on Cell Cycle Regulation

In cells expressing functional SLC5A8, 2,4,6-THBA induces the expression of CDK inhibitory proteins, particularly p21^Cip1 and p27^Kip1 . These proteins are well-known negative regulators of the cell cycle, causing cell cycle arrest and inhibiting proliferation. This mechanism of action is consistent with 2,4,6-THBA's role as a CDK inhibitor and explains its anti-proliferative effects in cancer cells .

Target ConcentrationVolume needed for 1 mgVolume needed for 5 mgVolume needed for 10 mg
1 mM5.8782 mL29.391 mL58.782 mL
5 mM1.1756 mL5.8782 mL11.7564 mL
10 mM0.5878 mL2.9391 mL5.8782 mL

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility characteristics . Once prepared, stock solutions should be stored in separate packages to avoid product degradation from repeated freezing and thawing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator